Titralac

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

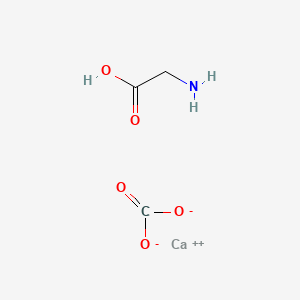

Titralac is a calcium carbonate (CaCO₃)-based antacid used to neutralize gastric acid and alleviate symptoms of heartburn, indigestion, and acid reflux. It is formulated with calcium carbonate (750 mg/tablet) and glycine, a non-essential amino acid that may enhance palatability . Unlike aluminum- or magnesium-containing antacids, calcium carbonate provides rapid acid neutralization but may cause acid rebound due to gastric pH fluctuations . This compound is recognized for its consistent tablet quality control, with studies reporting minimal variability in active ingredient content (±13 mg CaCO₃ per tablet) compared to competitors like Tums (±18 mg) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium carbonate can be synthesized through several methods, including:

Carbonation of Calcium Hydroxide: This method involves bubbling carbon dioxide gas through a solution of calcium hydroxide, resulting in the precipitation of calcium carbonate. [ \text{Ca(OH)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]

Double Decomposition: This method involves the reaction of calcium chloride with sodium carbonate, resulting in the formation of calcium carbonate and sodium chloride. [ \text{CaCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 + 2\text{NaCl} ]

Industrial Production Methods

Industrially, calcium carbonate is produced through the mining and processing of natural sources such as limestone and marble. The raw material is crushed, ground, and purified to obtain the desired particle size and purity. Precipitated calcium carbonate is produced by hydrating quicklime (calcium oxide) and then reacting it with carbon dioxide to form calcium carbonate.

Chemical Reactions Analysis

Main Reaction: Neutralization of Gastric Acid

Calcium carbonate reacts with hydrochloric acid (HCl) in the stomach to neutralize excess acid, forming calcium chloride, carbon dioxide, and water:

Reaction:

CaCO3+2HCl→CaCl2+CO2+H2O

This reaction increases the pH of gastric secretions, inhibiting pepsin activity and providing relief from acid-related disorders .

Formation of Insoluble Calcium Salts

Approximately 90% of the calcium chloride produced in the reaction is converted to insoluble salts (e.g., calcium phosphate or calcium carbonate) in the body, reducing systemic calcium absorption .

Role of Glycine

While glycine does not directly participate in acid-neutralization reactions, it may stabilize the mixture or influence the compound’s solubility. The PubChem data confirms glycine’s presence as a component but does not specify additional reactions.

Absorption and Distribution

Calcium carbonate’s bioavailability depends on:

-

Stomach pH : Optimal absorption occurs in acidic environments (pH < 5.5) .

-

Dosage : Maximal absorption occurs at doses ≤500 mg, taken with food .

-

Distribution : Absorbed calcium is rapidly distributed to skeletal tissues (99% of body calcium) .

Data Tables

Table 1: Key Components and Reactions

| Component | Reaction Role | Products |

|---|---|---|

| Calcium Carbonate | Neutralizes HCl in stomach | CaCl₂, CO₂, H₂O |

| Glycine | Stabilizer (no direct reaction) | None specified |

Table 2: Absorption Factors

| Factor | Impact on Calcium Bioavailability |

|---|---|

| Stomach pH (low) | Enhances absorption |

| Food intake | Improves absorption |

| Dosage (>500 mg) | Reduces absorption |

Scientific Research Applications

Pharmacological Uses

Antacid Properties

Titralac is primarily used as an antacid, providing symptomatic relief for conditions such as heartburn, acid indigestion, and sour stomach. The mechanism of action involves neutralizing gastric acid, thereby alleviating discomfort associated with hyperacidity .

Nutritional Supplement

In addition to its antacid properties, calcium carbonate serves as a dietary supplement for calcium, crucial for maintaining bone health and preventing osteoporosis .

Drug Interaction Studies

Research has demonstrated that this compound does not significantly impair the absorption of certain medications. For instance, a study evaluated the pharmacokinetic interactions between oseltamivir (an antiviral medication) and this compound. The results indicated that the bioavailability of oseltamivir was not adversely affected when administered alongside this compound, with pharmacokinetic parameters remaining within acceptable bioequivalence ranges .

Table 1: Pharmacokinetic Parameters of Oseltamivir with Antacids

| Parameter | Oseltamivir Alone | Oseltamivir + this compound | Oseltamivir + Maalox |

|---|---|---|---|

| C max (ng/ml) | 158 (40.6%) | 158 (46.9%) | 149 (38.2%) |

| AUC (0,∞) (ng/ml*h) | 223 (19.1%) | 213 (27.5%) | 216 (17.1%) |

This table summarizes key pharmacokinetic parameters showing that the co-administration of oseltamivir with either this compound or Maalox yielded comparable results to oseltamivir alone, indicating minimal interaction .

Case Studies and Clinical Trials

Functional Dyspepsia

A systematic review evaluated the effectiveness of antacids, including this compound, in treating functional dyspepsia. The review found that antacids significantly reduced symptoms in patients compared to placebo treatments .

Calcium Carbonate as a Phosphate Binder

In patients with renal failure, calcium carbonate formulations like this compound are used as phosphate binders to manage hyperphosphatemia effectively. This application is particularly important for maintaining mineral balance in patients undergoing dialysis .

Safety and Efficacy

Adverse Effects

While generally considered safe, the use of this compound may lead to side effects such as constipation or hypercalcemia if consumed in excessive amounts . Monitoring is advised in populations at risk for these conditions.

Mechanism of Action

The primary mechanism of action of calcium carbonate as an antacid involves neutralizing hydrochloric acid in the stomach. This reaction increases the pH of the stomach contents, reducing acidity and alleviating symptoms of heartburn and indigestion. The neutralization reaction can be represented as follows: [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ] Calcium carbonate also acts as a phosphate binder by binding to dietary phosphate in the gastrointestinal tract, forming insoluble calcium phosphate, which is excreted in the feces. This reduces phosphate absorption and helps manage hyperphosphatemia in patients with chronic renal failure .

Comparison with Similar Compounds

Acid Neutralizing Capacity (ANC)

Titralac’s ANC is 8.1 mmol HCl per tablet, slightly lower than Tums (8.4 mmol HCl) and significantly lower than Quick-eze (15 mmol HCl) .

| Antacid | ANC (mmol HCl/tablet) | CaCO₃ Content (mg/tablet) |

|---|---|---|

| This compound | 8.1 | 750 ± 13 |

| Tums | 8.4 | 420 ± 18 |

| Quick-eze | 15.0 | 750 ± 13 |

Drug Interaction Profile

Key findings include:

- Fluoroquinolones: Co-administration with this compound reduces ciprofloxacin’s AUC by 41%, markedly less than aluminum/magnesium antacids (85–98% reduction) . Norfloxacin bioavailability drops to 37.5% with this compound versus 9.02% with aluminum-magnesium hydroxide (Maalox) .

Metal Ion Chelation Dynamics

Calcium’s lower charge density (vs. aluminum or magnesium) results in weaker binding to fluoroquinolones. Computational models show:

- Binding Energy (∆Gbind) : Calcium (+0.9 kcal/mol) > Magnesium (−5.3 kcal/mol) > Aluminum (−16.1 kcal/mol) .

- Bond Lengths: Calcium forms longer, weaker bonds with fluoroquinolone oxygen atoms (C3=O···Ca = 2.3 Å; C4=O···Ca = 2.4 Å) compared to aluminum (1.8–1.9 Å) .

Clinical and Regulatory Considerations

- Formulary Status : this compound is classified as Tier 2 in drug formularies (e.g., Michigan Medicaid), alongside Tums and Rolaids, due to its cost-effectiveness and proven efficacy .

- Quality Control : this compound demonstrates superior tablet consistency compared to Tums, with tighter tolerances in CaCO₃ content (±13 mg vs. ±18 mg) .

Biological Activity

Titralac is an antacid formulation primarily composed of aluminum hydroxide and magnesium carbonate, commonly used for the relief of heartburn and indigestion. Its biological activity is primarily linked to its ability to neutralize gastric acid, thereby alleviating symptoms associated with excess acidity in the gastrointestinal tract. This article provides a detailed overview of the biological activity of this compound, including pharmacokinetic interactions, case studies, and research findings.

The primary mechanism by which this compound exerts its effects is through acid neutralization. The active ingredients, aluminum hydroxide and magnesium carbonate, react with hydrochloric acid in the stomach to form water and other neutral compounds, effectively raising the pH of gastric contents. This action helps in:

- Reducing gastric acidity : Alleviates symptoms of heartburn and acid reflux.

- Protecting the gastric mucosa : Helps prevent irritation from acidic contents.

Pharmacokinetic Interactions

A significant study evaluated the pharmacokinetic interactions between this compound and oseltamivir (a medication used to treat influenza). The results demonstrated that the co-administration of oseltamivir with this compound did not significantly alter its absorption characteristics. Key findings include:

- Bioequivalence : The pharmacokinetic parameters Cmax (maximum plasma concentration) and AUC (area under the curve) for oseltamivir remained within acceptable bioequivalence ranges when administered with this compound.

| Parameter | Treatment A (Oseltamivir Alone) | Treatment C (Oseltamivir + this compound) | Ratio LSM Treatment C/A (90% CI) |

|---|---|---|---|

| Cmax (ng/ml) | 158 (40.6%) | 149 (38.2%) | 94.8 (70.1–128) |

| AUC (0,∞) (ng/ml·h) | 223 (19.1%) | 216 (17.1%) | 96.9 (86.7–108) |

These results indicate that this compound does not hinder the absorption of oseltamivir, confirming its safety for concurrent use in patients requiring both medications .

Case Study: Long-term Antacid Use and Cancer Risk

A population-based case-control study examined the long-term use of antacid medications, including this compound, and their association with esophageal and gastric adenocarcinomas. The study found that individuals using nonprescription antacid agents for more than three years had a significantly increased risk of developing esophageal adenocarcinoma:

This finding underscores the importance of monitoring long-term antacid use and its potential implications for gastrointestinal health.

Adverse Effects

While generally considered safe when used as directed, this compound can have side effects, particularly with prolonged use:

Q & A

Basic Research Questions

Q. How to design a crossover study to evaluate Titralac’s impact on drug bioavailability?

Methodological Answer:

- Use a randomized, four-phase crossover design with a washout period (e.g., 7 days) to minimize carryover effects. Administer treatments in balanced sequences: (1) this compound + target drug (e.g., norfloxacin), (2) target drug alone, (3) this compound administered post-target drug, and (4) control (target drug with placebo) .

- Collect plasma and urine samples at standardized intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Use high-performance liquid chromatography (HPLC) for quantifying drug concentrations. Calculate bioavailability via area under the curve (AUC) and urinary recovery rates .

- Table 1: Example Bioavailability Data from Norfloxacin-Titralac Interaction Study

| Treatment | Relative Bioavailability (%) | Urinary Recovery Reduction (%) |

|---|---|---|

| This compound (5 min before) | 37.5 | 58.3 |

| This compound (2 hours after) | 81.3 | 12.9 |

Q. What in vitro models are suitable for studying this compound’s buffering capacity?

Methodological Answer:

- Simulate gastric pH dynamics using USP dissolution apparatus. Titrate this compound (calcium carbonate) into acidic solutions (pH 1.2–2.5) and monitor pH changes over time. Compare with other antacids (e.g., aluminum-magnesium hydroxide) to assess neutralization efficiency .

- For intestinal interactions, use Caco-2 cell monolayers to evaluate permeability changes of co-administered drugs. Measure transepithelial electrical resistance (TEER) and apical-to-basolateral transport rates .

Advanced Research Questions

Q. How to resolve contradictions in studies on this compound’s drug interaction mechanisms?

Methodological Answer:

- Conduct in situ perfusion studies to isolate variables (e.g., pH, chelation, adsorption). For example, pretest calcium carbonate’s adsorption capacity using Langmuir isotherm models. Compare results with magnesium/aluminum-based antacids to identify dominant interaction pathways .

- Apply meta-analysis frameworks (e.g., PRISMA) to aggregate data from heterogeneous studies. Use subgroup analyses to assess confounding factors like dosage timing, formulation (tablet vs. liquid), and patient demographics (e.g., renal function) .

Q. What pharmacokinetic modeling approaches predict this compound’s long-term efficacy in chronic kidney disease (CKD) patients?

Methodological Answer:

- Develop a physiologically based pharmacokinetic (PBPK) model incorporating renal clearance adjustments (e.g., eGFR < 30 mL/min/1.73 m²). Parameterize calcium carbonate dissociation rates and phosphate-binding capacity using in vitro solubility data .

- Validate the model with longitudinal clinical data, monitoring serum calcium, phosphate, and parathyroid hormone (PTH) levels. Use Bayesian inference to refine dose-response relationships in CKD subpopulations .

Q. Methodological Frameworks for Rigorous Inquiry

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound research?

- Feasible: Ensure access to validated HPLC protocols and CKD patient cohorts with documented eGFR levels .

- Novel: Investigate understudied interactions (e.g., this compound with phosphate binders like sevelamer) or genetic polymorphisms affecting calcium metabolism .

- Ethical: Obtain IRB approval for crossover studies, emphasizing informed consent for vulnerable populations (e.g., CKD patients) .

Q. Data Analysis and Reproducibility

Q. What statistical methods address variability in this compound’s bioavailability studies?

- Use mixed-effects models to account for inter-individual variability in crossover studies. Include covariates like gastric emptying time and baseline pH .

- Apply Bland-Altman plots to assess agreement between HPLC and alternative assays (e.g., LC-MS/MS) for plasma concentration measurements .

Q. Clinical Translation Challenges

Q. How to design dose-adjustment guidelines for this compound in renal impairment?

- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in staged CKD cohorts. Corrogate calcium carbonate doses (e.g., 1–2 tablets 8-hourly) with eGFR thresholds and serum electrolyte trends .

- Table 2: this compound Dosage Recommendations Based on Renal Function

| eGFR (mL/min/1.73 m²) | This compound Dose | Monitoring Parameters |

|---|---|---|

| ≥60 | Standard | Serum calcium, phosphate |

| 30–59 | Adjusted | Calcium, phosphate, PTH |

| <30 | Restricted | Calcium, PTH, renal ultrasound |

Properties

CAS No. |

51810-75-4 |

|---|---|

Molecular Formula |

C3H5CaNO5 |

Molecular Weight |

175.15 g/mol |

IUPAC Name |

calcium;2-aminoacetic acid;carbonate |

InChI |

InChI=1S/C2H5NO2.CH2O3.Ca/c3-1-2(4)5;2-1(3)4;/h1,3H2,(H,4,5);(H2,2,3,4);/q;;+2/p-2 |

InChI Key |

BRDTZYWEKQZTFE-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)O)N.C(=O)([O-])[O-].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.